molecular formula C14H15FN2O B2953626 8-(3-Fluoropyridine-4-carbonyl)-3-methylidene-8-azabicyclo[3.2.1]octane CAS No. 2320573-75-7

8-(3-Fluoropyridine-4-carbonyl)-3-methylidene-8-azabicyclo[3.2.1]octane

Cat. No.: B2953626
CAS No.: 2320573-75-7
M. Wt: 246.285
InChI Key: PXCXDRMVLPIVBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(3-Fluoropyridine-4-carbonyl)-3-methylidene-8-azabicyclo[3.2.1]octane is a bicyclic compound featuring a rigid 8-azabicyclo[3.2.1]octane core modified with a 3-fluoropyridine-4-carbonyl group at position 8 and a methylidene substituent at position 2. The bicyclic framework confers structural rigidity, while the fluoropyridine moiety introduces electronic and steric effects that influence binding interactions in biological systems.

Properties

IUPAC Name

(3-fluoropyridin-4-yl)-(3-methylidene-8-azabicyclo[3.2.1]octan-8-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN2O/c1-9-6-10-2-3-11(7-9)17(10)14(18)12-4-5-16-8-13(12)15/h4-5,8,10-11H,1-3,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXCXDRMVLPIVBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CC2CCC(C1)N2C(=O)C3=C(C=NC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(3-Fluoropyridine-4-carbonyl)-3-methylidene-8-azabicyclo[3.2.1]octane typically involves multiple steps, starting from readily available precursors. One common approach is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which can be achieved through various methodologies .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

8-(3-Fluoropyridine-4-carbonyl)-3-methylidene-8-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the pyridine ring .

Mechanism of Action

The mechanism of action of 8-(3-Fluoropyridine-4-carbonyl)-3-methylidene-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyridine moiety can enhance binding affinity and selectivity, while the bicyclic structure may facilitate the compound’s stability and bioavailability . The exact pathways and targets depend on the specific biological context and are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 8-(3-Fluoropyridine-4-carbonyl)-3-methylidene-8-azabicyclo[3.2.1]octane with structurally analogous 8-azabicyclo[3.2.1]octane derivatives, focusing on substituent effects, biological activity, and physicochemical properties.

Structural and Functional Group Variations

Compound Name Substituents Key Functional Groups Biological Activity/Properties Reference
This compound 3-Methylidene, 3-fluoropyridine-4-carbonyl Fluoropyridine carbonyl, methylidene Potential neurotransmitter transporter modulation (inferred) N/A
3-[2-Bis(4-fluorophenyl)methoxyethylidenyl]-8-cyclopropylmethyl-8-azabicyclo[3.2.1]octane (22e) Cyclopropylmethyl, bis(4-fluorophenyl)methoxyethylidenyl Diarylmethoxyethylidenyl, cyclopropylmethyl High SERT/DAT selectivity (Ki SERT = 4.2 nM, DAT = 112 nM)
8-(4-Fluorobenzyl)-3-[2-bis(4-fluorophenyl)methoxyethylidenyl]-8-azabicyclo[3.2.1]octane (22f) 4-Fluorobenzyl, bis(4-fluorophenyl)methoxyethylidenyl Fluorinated benzyl, diarylmethoxyethylidenyl Moderate DAT/NET inhibition (DAT Ki = 89 nM, NET Ki = 1,230 nM)
8-Methyl-3-{[3-(trifluoromethyl)pyridin-2-yl]oxy}-8-azabicyclo[3.2.1]octane Methyl, trifluoromethylpyridinyloxy Trifluoromethylpyridine, methyl Unknown activity; structural analog with electron-withdrawing groups
(1R,5S)-8-(2-Fluoro-4-nitrophenyl)-8-azabicyclo[3.2.1]octan-3-one 2-Fluoro-4-nitrophenyl Nitro, fluorophenyl Intermediate for oxazolidinone derivatives; conformational rigidity (dihedral angle = 86.59°)

Key Findings

Substituent Impact on Transporter Affinity: The 8-cyclopropylmethyl group in compound 22e enhances selectivity for serotonin transporters (SERT) over dopamine transporters (DAT) (SERT/DAT ratio = 26.7), suggesting small alkyl groups at position 8 improve selectivity . Fluorinated aromatic substituents (e.g., 4-fluorobenzyl in 22f) reduce norepinephrine transporter (NET) affinity, highlighting the importance of substituent bulk and electronic effects .

Conformational Effects: The 3-methylidene group in the target compound may enforce a planar geometry, similar to the rigid ethylidenyl groups in 22e and 22f, which stabilize stereoselective binding to transporters .

Electron-Withdrawing Groups :

  • The 3-fluoropyridine-4-carbonyl group in the target compound introduces electron-withdrawing properties, analogous to the trifluoromethylpyridinyloxy group in . Such groups may enhance metabolic stability or binding via dipole interactions.

Synthetic Methodologies :

  • Derivatives like 22e and 22f are synthesized via nucleophilic substitution or coupling reactions , whereas the target compound likely requires acylation of the bicyclic amine with 3-fluoropyridine-4-carbonyl chloride.

Physicochemical Properties

Property Target Compound 22e 22f 8-Methyl-3-{[3-(trifluoromethyl)pyridin-2-yl]oxy} ()
Molecular Weight ~300–350 (estimated) 461.54 489.52 286.29
LogP (Predicted) Moderate (fluoropyridine) High (diarylmethoxy) High (fluorinated benzyl) Moderate (trifluoromethyl)
Solubility Likely low (rigid core) Low (oily consistency) Low (oily consistency) Unknown

Biological Activity

The compound 8-(3-Fluoropyridine-4-carbonyl)-3-methylidene-8-azabicyclo[3.2.1]octane is a derivative of the bicyclic structure known for its potential pharmacological applications, particularly in neuropharmacology. This article explores its biological activities, focusing on its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR).

Chemical Structure

The compound features a bicyclic structure with a nitrogen atom incorporated into the ring system, which is characteristic of azabicyclo compounds. The presence of the 3-fluoropyridine-4-carbonyl moiety is significant for its biological activity.

Research indicates that derivatives of 8-azabicyclo[3.2.1]octane act primarily as monoamine reuptake inhibitors . These compounds can inhibit the reuptake of neurotransmitters such as serotonin, norepinephrine, and dopamine, which are crucial in treating various psychiatric disorders including depression and anxiety .

Key Findings:

  • Monoamine Transporter Inhibition : Studies have demonstrated that 8-azabicyclo derivatives can selectively inhibit the dopamine transporter (DAT) and serotonin transporter (SERT), leading to increased levels of these neurotransmitters in the synaptic cleft .
  • Therapeutic Applications : The inhibition of monoamine reuptake has been linked to therapeutic effects in conditions like depression, attention deficit hyperactivity disorder (ADHD), and anxiety disorders .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by various structural modifications:

Structural FeatureEffect on Activity
Fluorine Substitution Enhances binding affinity to transporters
Carbonyl Group Increases lipophilicity, improving CNS penetration
Methylidene Group Contributes to conformational rigidity, enhancing receptor interaction

Case Studies

  • In Vitro Studies : A study involving the synthesis and evaluation of various 8-azabicyclo derivatives showed that those with specific substitutions exhibited potent inhibition of monoamine transporters, with IC50 values indicating strong activity at nanomolar concentrations .
  • Animal Models : In vivo studies have demonstrated that administration of these compounds results in significant antidepressant-like effects in rodent models, correlating with increased levels of serotonin and norepinephrine in the brain .

Q & A

Q. What are the key considerations for synthesizing 8-(3-fluoropyridine-4-carbonyl)-3-methylidene-8-azabicyclo[3.2.1]octane?

The synthesis of bicyclic azabicyclo compounds often involves radical cyclization or nucleophilic substitution. For example, radical cyclization using n-tributyltin hydride and AIBN in toluene has achieved diastereocontrol >99% for structurally related 8-azabicyclo derivatives . Key steps include optimizing reaction temperature (e.g., 100°C in DMF for aryl substitution) and purification via recrystallization from ethyl acetate or acetone . Ensure anhydrous conditions and inert atmospheres to prevent side reactions.

Q. How can the stereochemistry and crystal structure of this compound be validated?

Single-crystal X-ray diffraction is the gold standard. For a similar compound, (1R*,5S*)-8-(2-fluoro-4-nitrophenyl)-8-azabicyclo[3.2.1]octan-3-one, the fused piperidine ring adopted a chair conformation (displacement: 0.84 Å for N, -0.38 Å for C), while the pyrrolidine ring showed an envelope conformation (N deviation: 0.66 Å) . Use software like Olex2 or SHELX for refinement, accounting for disordered atoms (e.g., fluorine in split orientations) .

Q. What safety precautions are critical during handling?

While commercial safety data is excluded, general lab protocols apply:

  • Use PPE (face shields, gloves) and engineering controls (fume hoods) .
  • Avoid ignition sources due to thermal instability risks .
  • For spills, neutralize with inert adsorbents and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity and binding interactions?

Density Functional Theory (DFT) calculations can optimize geometry and analyze frontier molecular orbitals (HOMO/LUMO) for electrophilic/nucleophilic sites. Molecular docking (e.g., AutoDock Vina) into targets like neurotransmitter transporters (e.g., tropane-based analogs) may reveal binding affinities . For example, substituents at the 3-methylidene position could sterically hinder or enhance interactions with hydrophobic pockets .

Q. What strategies resolve contradictions in SAR studies for bicyclic azabicyclo derivatives?

Contradictions often arise from divergent substitution patterns. For example:

  • 3-Fluoropyridine-4-carbonyl : Enhances metabolic stability but may reduce solubility.
  • 3-Methylidene : Increases rigidity, potentially improving selectivity but limiting conformational adaptability .
    Systematic variation of substituents (e.g., morpholinylmethyl, pyridinyloxy) and comparative activity assays (e.g., IC50 in enzyme inhibition) are critical . Use ANOVA or multivariate analysis to isolate structural contributors to activity .

Q. How does solvent polarity affect the compound’s stability and degradation pathways?

Polar aprotic solvents (DMF, DMSO) stabilize intermediates during synthesis but may accelerate hydrolysis of the fluoropyridine carbonyl group under acidic/basic conditions. Accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring can identify degradation products (e.g., free 3-fluoropyridine acid) .

Q. What analytical methods are recommended for purity assessment?

  • HPLC : Use Chromolith® columns (C18, 100 mm × 4.6 mm) with UV detection at 254 nm. Mobile phase: Acetonitrile/0.1% TFA in water (gradient: 5–95% over 20 min) .
  • NMR : ¹⁹F NMR (470 MHz) detects fluoropyridine impurities (δ -110 to -120 ppm) .
  • HRMS : Confirm molecular ion ([M+H]+) with <2 ppm error .

Q. How can in vitro assays differentiate nonspecific binding from target engagement?

  • Use radioligand displacement assays (e.g., [³H]WIN 35,428 for dopamine transporters) with Scatchard analysis to calculate Ki.
  • Counter-screening against off-target receptors (e.g., serotonin transporters, σ receptors) reduces false positives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.